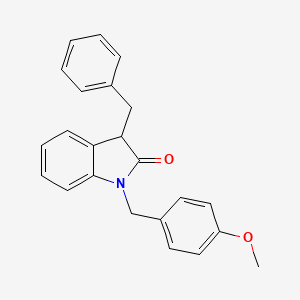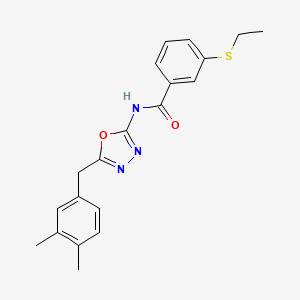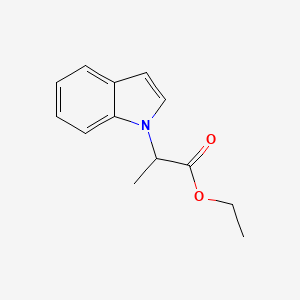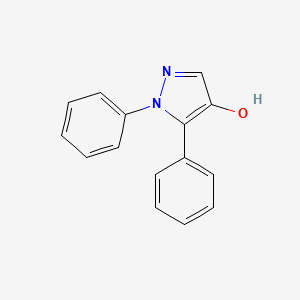
1,5-Diphenyl-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 and three carbon atoms. This compound is characterized by the presence of phenyl groups at positions 1 and 5, and a hydroxyl group at position 4. Pyrazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters. For instance, the reaction of phenylhydrazine with benzoylacetone under acidic conditions yields this compound . Another method involves the reaction of 1,3-diphenyl-2-propen-1-one with hydrazine hydrate in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis and solvent-free reactions, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products
Oxidation: 1,5-Diphenyl-1H-pyrazol-4-one.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the functional groups introduced.
Scientific Research Applications
1,5-Diphenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-diphenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases . The compound can also induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins .
Comparison with Similar Compounds
1,5-Diphenyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazol-5-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1-Phenyl-3-methyl-1H-pyrazol-5-ol: This derivative has a methyl group at position 3 instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
89193-21-5 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1,5-diphenylpyrazol-4-ol |
InChI |
InChI=1S/C15H12N2O/c18-14-11-16-17(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11,18H |
InChI Key |
LAFNTELCHJNPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)


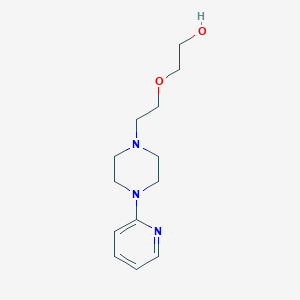
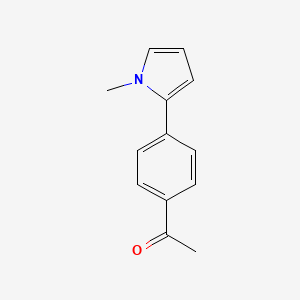
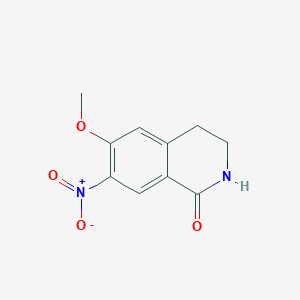
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
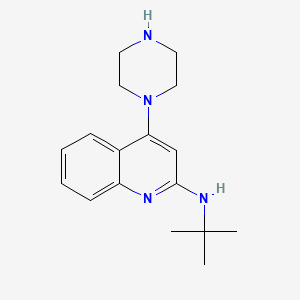
![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
